6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

Oxime stereochemistry Receptor binding Structure-based design

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime (CAS 478257-35-1) is a heterocyclic oxime ether built on the imidazo[1,2-a]pyridine privileged scaffold. The molecule incorporates a 6-chloro substituent on the bicyclic core, a 2-phenyl ring, a C-3 aldehyde-derived oxime, and a terminal 4-fluorobenzyl group.

Molecular Formula C21H15ClFN3O
Molecular Weight 379.8 g/mol
Cat. No. B13137692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
Molecular FormulaC21H15ClFN3O
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=CC=C(C=C4)F
InChIInChI=1S/C21H15ClFN3O/c22-17-8-11-20-25-21(16-4-2-1-3-5-16)19(26(20)13-17)12-24-27-14-15-6-9-18(23)10-7-15/h1-13H,14H2/b24-12+
InChIKeyKKXABNCDEHCDML-WYMPLXKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime – Core Scaffold & Procurement Baseline


6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime (CAS 478257-35-1) is a heterocyclic oxime ether built on the imidazo[1,2-a]pyridine privileged scaffold. The molecule incorporates a 6-chloro substituent on the bicyclic core, a 2-phenyl ring, a C-3 aldehyde-derived oxime, and a terminal 4-fluorobenzyl group. Its molecular formula is C₂₁H₁₅ClFN₃O (MW 379.81 g/mol) and commercial suppliers typically offer it at ≥97% purity for laboratory-scale procurement . The imidazo[1,2-a]pyridine core is recognized across medicinal chemistry as a privileged structure, with four FDA-approved drugs and numerous clinical candidates exploiting its capacity for hydrogen bonding via two nitrogen atoms . The oxime functional group is a well-validated pharmacophore that can serve as a hydrogen-bond donor/acceptor and has been exploited in kinase inhibition, acetylcholinesterase reactivation, and anti-inflammatory programs [1].

Why 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime Cannot Be Replaced by Off-the-Shelf Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives are not interchangeable building blocks. Systematic structure–activity relationship (SAR) studies on 2-phenylimidazo[1,2-a]pyridines have demonstrated that the nature and position of substituents on both the bicyclic core (positions 6 and 8) and the pendant phenyl ring profoundly affect receptor binding affinity and selectivity [1]. For example, in the peripheral benzodiazepine receptor (PBR) ligand series, the presence of a chlorine atom at position 6, combined with a specific oxime-derived side chain, was shown to be a critical determinant of high-affinity binding, with Ki values spanning orders of magnitude across closely related analogs [2]. The 4-fluorobenzyl oxime moiety of the target compound introduces distinct electronic properties (via the electron-withdrawing fluorine at the para position) and lipophilicity relative to the unsubstituted benzyl, 3-fluorobenzyl, or 2,4-dichlorobenzyl oxime variants, each of which can alter target engagement, metabolic stability, and solubility [3]. Simply sourcing the nearest commercially available imidazopyridine aldehyde (CAS 727976-26-3) or a different O-benzyl oxime congener risks nullifying the specific pharmacophoric interactions for which this compound was designed or selected.

Quantitative Differentiation Evidence: 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime vs. Structural Analogs


Oxime Geometry: (E)-Configuration as a Determinant of Target Complementarity

The compound is specified as the (E)-oxime isomer according to vendor CoA documentation . In the imidazo[1,2-a]pyridine oxime series, the (E)-configuration places the 4-fluorobenzyloxy group anti to the imidazopyridine ring, a geometry that has been correlated with superior complementarity to biological targets such as peripheral benzodiazepine receptors (PBR) and acetylcholinesterase (AChE) compared to the corresponding (Z)-isomers [1]. While direct IC₅₀ or Ki data for this exact compound are not publicly disclosed, the stereochemical specification is a critical quality attribute for reproducible SAR campaigns, as (Z)-oxime contaminants can exhibit divergent binding poses and reduced target engagement [1].

Oxime stereochemistry Receptor binding Structure-based design

4-Fluorobenzyl Oxime vs. 3-Fluorobenzyl Oxime: Positional Fluorine Effects on Electronic Profile and Target Interactions

Comparing the 4-fluorobenzyl variant (CAS 478257-35-1) with the 3-fluorobenzyl congener (CAS not explicitly assigned in public databases; cataloged on ChemicalBook) , the para-fluorine substituent exerts a distinct electron-withdrawing resonance effect (-R) via conjugation with the benzyl ring, while the meta-fluorine acts primarily through an inductive effect (-I) [1]. In benzodiazepine receptor ligand series, para-substitution on the phenyl ring attached to the imidazopyridine C-2 position was identified as a crucial feature for high PBR binding affinity and selectivity over central benzodiazepine receptors (CBR), a finding that extends to the oxime side-chain aryl substituent [2].

Fluorine substitution SAR Electronic effects

6-Chloro Substitution on the Imidazopyridine Core: Binding Affinity Impact Relative to 6-Unsubstituted and 6-Methoxy Analogs

In the 2-phenylimidazo[1,2-a]pyridine series evaluated for PBR binding, SAR at position 6 was systematically examined. Compounds bearing a 6-chloro substituent (such as compound 17 in the Trapani et al. 1999 series, Ki = 2.5 nM at PBR) exhibited substantially higher affinity than the corresponding 6-unsubstituted analog (compound 20, Ki = 18 nM) and the 6-methoxy variant (compound 22, Ki = 110 nM) [1]. Although the target compound's oxime side chain differs from the acetamide series in that study, the 6-chloro-imidazopyridine core is a shared pharmacophoric element, and the >7-fold affinity advantage of 6-Cl over 6-H and >40-fold over 6-OCH₃ underscores the non-interchangeable nature of this substitution [1].

Chlorine effect Halogen bonding Receptor affinity

Predicted Lipophilicity and Solubility as Differentiation from the 2,4-Dichlorobenzyl Oxime Analog

Computationally predicted physicochemical properties provide a basis for differentiation where experimental data are unavailable. The 4-fluorobenzyl oxime (MW 379.81, CLogP ≈ 5.2) exhibits lower lipophilicity and higher predicted aqueous solubility (4.9 × 10⁻⁴ g/L at 25 °C) compared to the 2,4-dichlorobenzyl oxime analog (CAS 478257-33-9, MW 430.71, predicted CLogP ≈ 6.3, density 1.38 g/cm³) . This LogP difference of ~1.1 units is associated with improved drug-likeness metrics: the 4-fluorobenzyl compound falls closer to Lipinski's Rule of Five guidelines (LogP ≤5 is preferred), while the 2,4-dichlorobenzyl analog exceeds the typical LogP threshold, potentially compromising aqueous solubility and oral absorption [1].

Lipophilicity Solubility Drug-likeness

Kinase Inhibition Potential: Class-Level Evidence for 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives

The 6-chloro-2-phenylimidazo[1,2-a]pyridine scaffold has demonstrated nanomolar kinase inhibitory activity in related derivatives. 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 220465-51-0), a close structural analog differing only at the C-3 position (carboxylic acid instead of oxime), was reported to exhibit IC₅₀ = 23 nM against p38α MAP kinase in a 2024 Bioorganic & Medicinal Chemistry Letters study [1]. The oxime group is a well-established kinase inhibitor pharmacophore, with oxime-containing compounds shown to inhibit over 40 different kinases including PI3K, CDK, and AMPK [2]. While no direct kinase profiling data are publicly available for the target oxime compound, the combination of the 6-chloro-imidazopyridine core with the oxime functionality positions this compound as a candidate for kinase-focused screening libraries [1][2].

Kinase inhibition p38α MAPK Anticancer

Optimal Application Scenarios for 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime in Drug Discovery and Chemical Biology


Structure–Activity Relationship (SAR) Exploration of Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligands

The 6-chloro substituent on the imidazopyridine core is a validated affinity driver for PBR, with Ki values as low as 2.5 nM in the 2-phenylimidazo[1,2-a]pyridineacetamide series [1]. This oxime compound provides an alternative C-3 side chain for SAR expansion beyond the well-characterized acetamide, ester, and carboxylic acid series. Procurement of this specific oxime enables head-to-head comparison of oxime ether vs. amide linker geometries in PBR binding assays, supporting the identification of novel chemotypes with potentially improved selectivity over central benzodiazepine receptors (CBR) [1].

Acetylcholinesterase (AChE) Reactivator Screening for Organophosphate Antidote Development

Imidazo[1,2-a]pyridine-based oximes have demonstrated in vitro reactivation of paraoxon-inhibited AChE and favorable in silico CNS drug-likeness parameters, addressing the key limitation of permanently charged pyridinium oximes (e.g., 2-PAM, obidoxime) that fail to cross the blood–brain barrier [2]. The 4-fluorobenzyl oxime of the target compound offers a neutral, lipophilic alternative that can be evaluated in side-by-side reactivation assays against the clinical standards, with the 4-fluoro substituent potentially enhancing metabolic stability relative to unsubstituted benzyl oximes [2].

Kinase Inhibitor Focused Library Design

The 6-chloro-2-phenylimidazo[1,2-a]pyridine core has demonstrated nanomolar activity against p38α MAP kinase (IC₅₀ = 23 nM for the 3-carboxylic acid analog), and oximes are a recognized kinase inhibitor pharmacophore with activity spanning >40 kinases [3][4]. The oxime compound serves as a diversification point for constructing focused kinase libraries, where the 4-fluorobenzyl group can be systematically varied to probe the ATP-binding pocket and adjacent hydrophobic regions [3].

Physicochemical Property Benchmarking for Lead Optimization

With computationally predicted CLogP ≈ 5.2, aqueous solubility of 4.9 × 10⁻⁴ g/L, and molecular weight of 379.81 g/mol, this compound occupies a borderline drug-like chemical space that is valuable for benchmarking the property liabilities of oxime ether-containing leads . The mono-fluorinated benzyl oxime offers a favorable balance of lipophilicity and solubility compared to the 2,4-dichlorobenzyl analog (predicted CLogP ≈ 6.3, MW 430.71), making it a more suitable starting point for lead optimization programs where LogP reduction is a priority .

Quote Request

Request a Quote for 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.